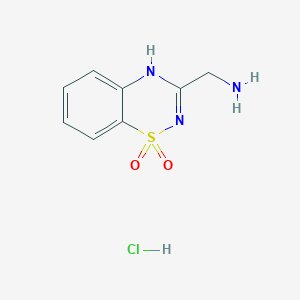

3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride

Description

Molecular Formula: C₁₃H₁₄N₂O·HCl Molecular Weight: 214.27 g/mol (free base) . This compound features a benzothiadiazine core with a 1,1-dione moiety and an aminomethyl (-CH₂NH₂) substituent at position 2. The hydrochloride salt enhances solubility, making it suitable for synthetic intermediates or pharmacological studies .

Properties

IUPAC Name |

(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8;/h1-4H,5,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBHMQOYRDPHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Berotralstat, is plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, leading to the production of bradykinin, a potent vasodilator.

Mode of Action

Berotralstat acts as a selective inhibitor of plasma kallikrein . It works by blocking the enzymatic activity of plasma kallikrein, thereby preventing the release of bradykinin. This inhibition helps to control the swelling and pain associated with attacks of hereditary angioedema (HAE).

Biochemical Pathways

The inhibition of plasma kallikrein by Berotralstat affects the contact activation pathway , a biochemical pathway involved in inflammation and blood coagulation. By preventing the release of bradykinin, Berotralstat reduces the downstream effects of this pathway, which include vasodilation, increased vascular permeability, and pain.

Biological Activity

3-(Aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazine derivatives , characterized by a benzene ring fused to a thiadiazine ring. The presence of the amino group enhances its reactivity and interaction with biological targets.

Pharmacological Activities

Research indicates that 3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Evidence suggests that this benzothiadiazine derivative may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It acts as a positive modulator of AMPA receptors, enhancing synaptic transmission and potentially improving cognitive functions .

- Inhibition of Enzymatic Activities : The compound has been identified as an inhibitor of certain enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

The benzothiadiazine/benzothiazine family exhibits diverse substitutions that modulate physicochemical and biological properties. Key analogs are compared below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Reactivity: The 3-aminomethyl group in the target compound contrasts with 4-amino (e.g., ) or 7-chloro-3-methyl (e.g., IDRA-21 ). Positional differences influence hydrogen bonding and steric effects, impacting receptor binding or catalytic activity. The hydrochloride salt enhances aqueous solubility compared to neutral analogs like IDRA-21 .

Synthetic Accessibility :

- Methyl carboxylate derivatives (e.g., ) are synthesized via pre-substituted anthranilic acids to avoid isomer formation, a strategy likely shared with the target compound .

- Halogenated analogs (e.g., IDRA-21) require post-synthetic modifications, which risk low specificity .

Biological Activity: IDRA-21’s nootropic activity is linked to its 7-chloro and 3-methyl groups . The target compound’s aminomethyl group may enable derivatization (e.g., amide formation) for enhanced CNS penetration. 4-Amino-substituted analogs act as chiral ligands in asymmetric catalysis , whereas the target compound’s applications remain underexplored.

Structural Modifications :

- Thiazolidine analogs (e.g., ) replace the benzothiadiazine core with a smaller ring, reducing aromaticity and altering electronic properties.

Q & A

Basic Research Questions

Q. What is the systematic IUPAC nomenclature for 3-(aminomethyl)-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione hydrochloride, and how does its structure inform this naming convention?

- Methodological Answer: The IUPAC name is derived by prioritizing the benzothiadiazine core (1λ⁶ indicates a sulfonamide sulfur in a higher oxidation state). The numbering starts at the sulfur atom, with the aminomethyl group at position 3 and the dione groups at positions 1 and 1. Hydrochloride denotes the counterion. Similar nomenclature conventions for benzothiadiazine derivatives are detailed in studies analyzing sulfonamide-containing heterocycles .

Q. What spectroscopic methods are recommended for confirming the structural integrity of 3-(aminomethyl)-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione hydrochloride?

- Methodological Answer:

- 1H/13C NMR: Assign peaks for the aminomethyl (-CH2NH2) and aromatic protons, comparing shifts to analogous benzothiadiazines .

- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography: Resolve bond angles and hydrogen-bonding networks, as demonstrated for structurally related benzothiazine derivatives .

Q. How should researchers handle and store hydrochloride salts of benzothiadiazine derivatives to ensure stability?

- Methodological Answer: Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as hydrochloride salts of heterocycles are prone to photolytic decomposition. Recrystallization from ethanol/water mixtures (1:1) is recommended for purification .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing substituents at the 3-aminomethyl position of the benzothiadiazine core?

- Methodological Answer:

- Mannich Reaction: React the benzothiadiazine core with formaldehyde and primary amines under acidic conditions to introduce aminomethyl groups .

- Alkylation: Use alkyl halides (e.g., CH3I) in DMF with K2CO3 to functionalize the amine group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers optimize reaction conditions for the cyclization step in benzothiadiazine-1,1-dione synthesis?

- Methodological Answer:

- Phosphorous Oxychloride (POCl3): Reflux intermediates (e.g., thiosemicarbazides) with POCl3 for 3–5 hours to promote cyclization. Quench with ice-water to isolate the product, as shown for benzothiazole-thiadiazole hybrids .

- Microwave-Assisted Synthesis: Reduce reaction time by 60% using controlled microwave heating (100–120°C, 300 W) while maintaining yields >85% .

Q. What analytical techniques are critical for assessing the purity of 3-(aminomethyl)-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione hydrochloride in complex reaction mixtures?

- Methodological Answer:

- HPLC: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/0.1% TFA in water (flow rate: 1 mL/min). Detect impurities at UV 254 nm .

- Elemental Analysis: Confirm stoichiometry of C, H, N, and S within ±0.3% of theoretical values to verify salt formation .

Q. How do structural modifications at the 4H-1λ⁶,2,4-benzothiadiazine ring influence pharmacological activity?

- Methodological Answer:

- Fluorination: Introducing a fluoro group at position 6 (as in 6-fluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in chromenyl-benzothiadiazine hybrids .

- Electron-Withdrawing Groups: Substituents like nitro (-NO2) at position 7 increase electrophilicity, improving binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Q. How can researchers resolve contradictions in reported synthetic yields for benzothiadiazine derivatives?

- Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR to track intermediate formation and identify side reactions (e.g., over-oxidation of sulfur).

- DoE (Design of Experiments): Apply factorial design to evaluate the impact of temperature, solvent polarity, and catalyst loading. For example, POCl3-mediated cyclizations show optimal yields at 110°C in anhydrous DCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.